molecular formula C7H10O B1267762 Bicyclo[4.1.0]heptan-2-one CAS No. 5771-58-4

Bicyclo[4.1.0]heptan-2-one

Cat. No. B1267762
CAS RN: 5771-58-4
M. Wt: 110.15 g/mol
InChI Key: CINFRRXNDRBHMD-UHFFFAOYSA-N
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Description

“Bicyclo[4.1.0]heptan-2-one” is a chemical compound with the molecular formula C7H10O . It is a product of a single-step reaction between 2-Cyclohexen-1-one and Trimethylsulfoxonium Iodide .


Synthesis Analysis

“Bicyclo[4.1.0]heptan-2-one” can be synthesized in a single step reaction between 2-Cyclohexen-1-one and Trimethylsulfoxonium Iodide . An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of “Bicyclo[4.1.0]heptan-2-one” can be represented by the IUPAC Standard InChI: InChI=1S/C10H16O/c1-6-4-5-7-8 (9 (6)11)10 (7,2)3/h6-8H,4-5H2,1-3H3 .


Chemical Reactions Analysis

“Bicyclo[4.1.0]heptan-2-one” is used for biological research on anti-inflammatory and analgesic potentials of Habenaria digitata . It is also one of the products formed during oxidation of cyclohexene by dendritic complexes .


Physical And Chemical Properties Analysis

“Bicyclo[4.1.0]heptan-2-one” has a molecular weight of 152.2334 . It has a density of 1.1±0.1 g/cm3, a boiling point of 170.0±0.0 °C at 760 mmHg, and a vapour pressure of 1.5±0.3 mmHg at 25°C .

Scientific Research Applications

Organic Synthesis

Bicyclo[4.1.0]heptan-2-one serves as a valuable intermediate in organic synthesis. Its unique structure allows for the construction of complex molecular architectures. It’s particularly useful in the synthesis of cycloaddition products, where it can act as a dienophile due to its reactive double bond. This makes it a key component in the production of polycyclic compounds which are often found in natural products and pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, Bicyclo[4.1.0]heptan-2-one’s framework is exploited for the development of new therapeutic agents. Its scaffold can be modified to create derivatives with potential biological activity. For instance, it can be used to synthesize analogs of natural products or to design novel molecules that can interact with biological targets, such as enzymes or receptors .

Materials Science

The compound finds applications in materials science, particularly in the development of new polymers. Its rigid bicyclic structure can impart strength and stability when incorporated into polymer backbones. This can lead to the creation of materials with enhanced mechanical properties, suitable for use in high-performance applications .

Analytical Chemistry

In analytical chemistry, Bicyclo[4.1.0]heptan-2-one can be used as a standard or reference compound in various chromatographic techniques. Its well-defined structure and properties allow for its use in method development and calibration processes, aiding in the accurate identification and quantification of substances in complex mixtures .

Environmental Science

This compound’s role in environmental science is emerging, particularly in the study of organic pollutants. Its chemical behavior can be studied to understand the environmental fate of similar bicyclic compounds. Moreover, it can serve as a model compound in the development of new methods for the detection and remediation of environmental contaminants .

Biochemistry

In biochemistry, Bicyclo[4.1.0]heptan-2-one can be used to study enzyme-substrate interactions. Its structure can be used to mimic certain natural substrates or to inhibit enzymes by acting as a transition state analog. This helps in understanding enzyme mechanisms and in the design of enzyme inhibitors that can regulate biochemical pathways .

Safety and Hazards

The safety and hazards of “Bicyclo[4.1.0]heptan-2-one” are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Relevant Papers For more detailed information, you may refer to peer-reviewed papers and technical documents related to "Bicyclo[4.1.0]heptan-2-one" .

properties

IUPAC Name

bicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-3-1-2-5-4-6(5)7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINFRRXNDRBHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300325
Record name Bicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[4.1.0]heptan-2-one

CAS RN

5771-58-4
Record name Bicyclo[4.1.0]heptan-2-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Norcaranone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4FJ5445LM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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